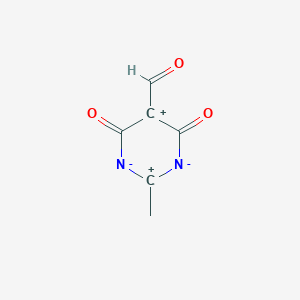
2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of β-dicarbonyl compounds with urea or thiourea under acidic or basic conditions. The reaction conditions often involve heating the mixture to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Aromatic nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to DNA and RNA, as pyrimidine derivatives are key components of nucleic acids.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide
- 1,3,4-Thiadiazole derivatives
- Imidazole derivatives
Uniqueness
2-Methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde is unique due to its specific structure and the presence of both dioxo and carbaldehyde functional groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C6H4N2O3 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
2-methyl-4,6-dioxopyrimidine-2,5-diylium-1,3-diide-5-carbaldehyde |
InChI |
InChI=1S/C6H4N2O3/c1-3-7-5(10)4(2-9)6(11)8-3/h2H,1H3 |
InChI Key |
CHEFTLQYHHCRRJ-UHFFFAOYSA-N |
Canonical SMILES |
C[C+]1[N-]C(=O)[C+](C(=O)[N-]1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


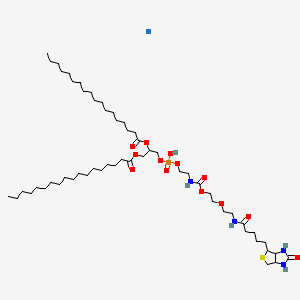
![[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12347591.png)
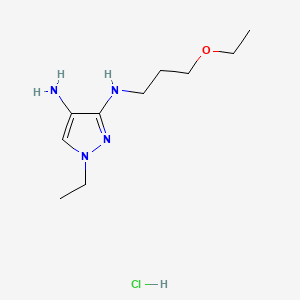


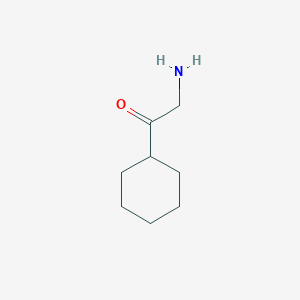
![Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]-](/img/structure/B12347635.png)
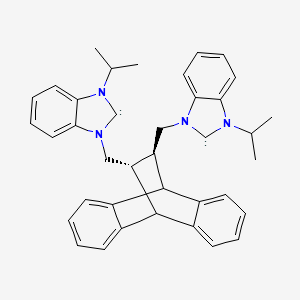
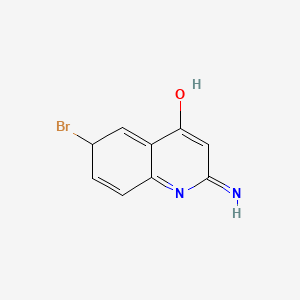

![Tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12347661.png)

![N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12347672.png)
![ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12347677.png)
